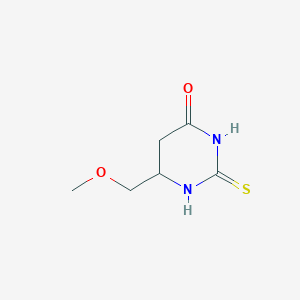
6-(Methoxymethyl)-2-sulfanylidene-1,3-diazinan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methoxymethyl)-2-sulfanylidene-1,3-diazinan-4-one is a heterocyclic compound that features a diazinane ring with a methoxymethyl group and a sulfanylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)-2-sulfanylidene-1,3-diazinan-4-one typically involves the reaction of a diazinane derivative with methoxymethyl chloride and a sulfur source. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methoxymethyl)-2-sulfanylidene-1,3-diazinan-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, forming a simpler diazinane derivative.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Diazinane derivatives without the sulfanylidene group.
Substitution: Various substituted diazinane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Methoxymethyl)-2-sulfanylidene-1,3-diazinan-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-(Methoxymethyl)-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, while the sulfanylidene group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dihydroxy-2-methylene-(1′-isopentyloxy)-6-methoxymethyl-8-(6′′,7′′,8′′-trihydroxyphenylketonyl)-9,10-anthraquinone: This compound shares the methoxymethyl group but has a different core structure.
Pyrrolidine derivatives: These compounds have a similar nitrogen-containing ring structure but differ in their functional groups and overall properties.
Uniqueness
6-(Methoxymethyl)-2-sulfanylidene-1,3-diazinan-4-one is unique due to the presence of both the methoxymethyl and sulfanylidene groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C6H10N2O2S |
|---|---|
Poids moléculaire |
174.22 g/mol |
Nom IUPAC |
6-(methoxymethyl)-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C6H10N2O2S/c1-10-3-4-2-5(9)8-6(11)7-4/h4H,2-3H2,1H3,(H2,7,8,9,11) |
Clé InChI |
RWHBHVALZWVAKI-UHFFFAOYSA-N |
SMILES canonique |
COCC1CC(=O)NC(=S)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylpyrazolidin-3-yl]-6-ethylbenzene-1,3-diol](/img/structure/B12354267.png)

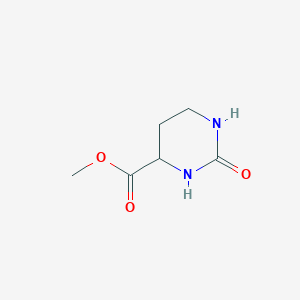

![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B12354298.png)
![2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one](/img/structure/B12354302.png)
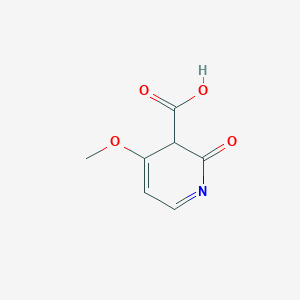
![N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12354315.png)
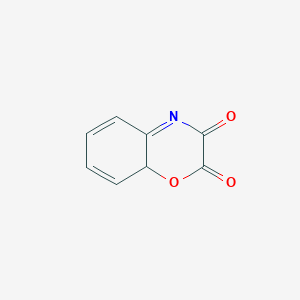

![3-[[3-[(2S)-2-amino-2-carboxyethyl]-5-methylidene-2,6-dioxopyrimidin-3-ium-1-yl]methyl]thiophene-2-carboxylic acid](/img/structure/B12354368.png)
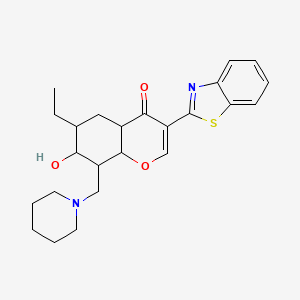
![2-amino-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12354370.png)
![3-[4-(difluoromethoxy)-3-methoxyphenyl]-3H-pyridazin-6-one](/img/structure/B12354375.png)
